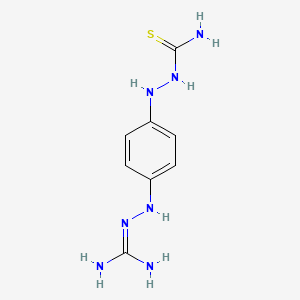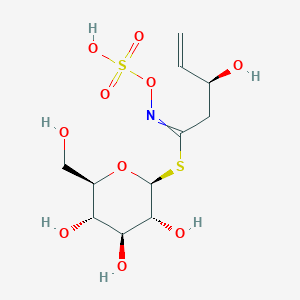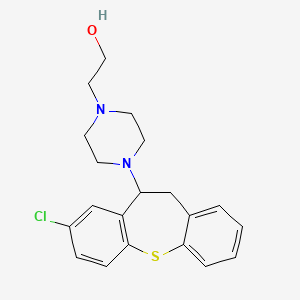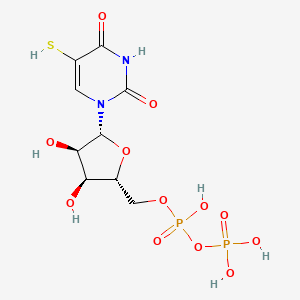![molecular formula C22H19ClF3N7 B1229481 3-[(2-Chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine](/img/structure/B1229481.png)
3-[(2-Chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine is a member of piperazines.
Scientific Research Applications
Optical Sensors and Biological Activities
Pyrimidine derivatives, including compounds like 3-[(2-Chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine, are notable for their extensive use in organic chemistry due to their heteroatom composition. These compounds are not only pivotal in the synthesis of optical sensors but also hold a variety of biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds renders them suitable as sensing probes, showcasing their versatility in scientific research beyond traditional pharmaceutical uses (Jindal & Kaur, 2021).
Anti-inflammatory Applications
In the realm of anti-inflammatory research, pyrimidine derivatives have shown promising potential. The synthesis and characterization of substituted tetrahydropyrimidine derivatives, for instance, have demonstrated significant in vitro anti-inflammatory activity. This opens up new avenues for the design of anti-inflammatory agents, leveraging the unique chemical structure and properties of pyrimidine compounds like 3-[(2-Chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine (Gondkar, Deshmukh, & Chaudhari, 2013).
Optoelectronic Materials
Quinazolines and pyrimidines are integral in medicinal chemistry due to their diverse biological activities. The incorporation of pyrimidine fragments into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. This highlights the potential of pyrimidine derivatives, including the specific compound , in the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements, underscoring their significance beyond biomedical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antimicrobial Activities
The fight against antibiotic-resistant bacterial strains, such as Staphylococcus aureus, has led to the exploration of 1,2,3-triazole and 1,2,4-triazole containing hybrids, which demonstrate potent DNA gyrase and topoisomerase IV inhibition. These compounds, sharing structural similarities with the pyrimidine derivative , offer a promising approach to developing new anti-S. aureus agents with potential dual or multiple antibacterial mechanisms (Li & Zhang, 2021).
properties
Product Name |
3-[(2-Chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine |
|---|---|
Molecular Formula |
C22H19ClF3N7 |
Molecular Weight |
473.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C22H19ClF3N7/c23-18-4-2-1-3-15(18)13-33-21-19(29-30-33)20(27-14-28-21)32-11-9-31(10-12-32)17-7-5-16(6-8-17)22(24,25)26/h1-8,14H,9-13H2 |
InChI Key |
VYHOVKDOHANTRU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid [2-[anilino(oxo)methyl]phenyl] ester](/img/structure/B1229401.png)
![1-(4-Bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone](/img/structure/B1229403.png)

![N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide](/img/structure/B1229405.png)
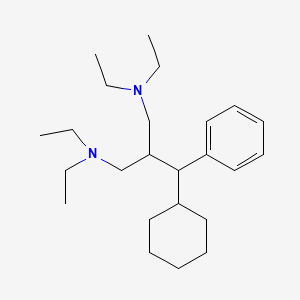
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-3H-purine-6-thione](/img/structure/B1229408.png)

